molecular formula C8H8ClN3O B096627 4-Chlorobenzaldehyde semicarbazone CAS No. 5315-86-6

4-Chlorobenzaldehyde semicarbazone

Cat. No.: B096627
CAS No.: 5315-86-6
M. Wt: 197.62 g/mol
InChI Key: RCWJOUWRVQTCSW-UHFFFAOYSA-N
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Description

4-Chlorobenzaldehyde semicarbazone is an organic compound with the molecular formula C8H8ClN3O It is a derivative of semicarbazone, formed by the reaction of 4-chlorobenzaldehyde with semicarbazide

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobenzaldehyde semicarbazone can be synthesized through the reaction of 4-chlorobenzaldehyde with semicarbazide hydrochloride in the presence of an acid or base catalyst. The general reaction is as follows:

4-Chlorobenzaldehyde+Semicarbazide hydrochloride4-Chlorobenzaldehyde semicarbazone+HCl\text{4-Chlorobenzaldehyde} + \text{Semicarbazide hydrochloride} \rightarrow \text{this compound} + \text{HCl} 4-Chlorobenzaldehyde+Semicarbazide hydrochloride→4-Chlorobenzaldehyde semicarbazone+HCl

The reaction is typically carried out in an aqueous or alcoholic medium, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzaldehyde semicarbazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: 4-Chlorobenzoic acid.

    Reduction: 4-Chlorobenzylamine or 4-Chlorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorobenzaldehyde semicarbazone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial, anticonvulsant, and antitumor activities.

    Material Science: It is used in the synthesis of coordination complexes with metals, which have applications in catalysis and material development.

    Biological Studies: It is used as a ligand in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-chlorobenzaldehyde semicarbazone involves its interaction with biological targets, such as enzymes and receptors. For instance, it can act as an inhibitor of lysosomal cysteine protease cathepsin B by binding to the active site and preventing substrate access. This inhibition can lead to various biological effects, including apoptosis and reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzaldehyde thiosemicarbazone
  • 4-Chlorobenzaldehyde oxime
  • 4-Chlorobenzaldehyde hydrazone

Comparison

4-Chlorobenzaldehyde semicarbazone is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Compared to its thiosemicarbazone analogue, it generally exhibits lower toxicity and different coordination chemistry with metals. The oxime and hydrazone derivatives have different reactivity profiles and biological activities, making this compound a valuable compound for specific applications.

Properties

IUPAC Name

[(4-chlorophenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWJOUWRVQTCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10967670
Record name 2-[(4-Chlorophenyl)methylidene]hydrazine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5315-86-6
Record name 2-[(4-Chlorophenyl)methylidene]hydrazine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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